3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine
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Overview
Description
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine is a compound that belongs to the class of aza [3.1.0]bicycles. These structures are common in natural products and bioactive compounds, known for their broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders . The compound’s unique bicyclic structure makes it a valuable target in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine typically involves the metal-mediated cyclopropanation domino reaction of chain enynes. This method relies on in situ-generated metal carbene species in the presence of catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted highly substituted aza [3.1.0]bicycles . Industrial production methods may vary, but they generally follow similar principles, optimizing for scalability and yield.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in reduced amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, derivatives like Duocarmycin SA and Yatakemycin exert their antitumor activity by alkylating DNA . The compound’s bicyclic structure allows it to fit into specific binding sites, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other aza [3.1.0]bicycles such as 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one . Compared to these, 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14/h2-5,11-13H,6-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHAKLJRYWYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3C(C2)C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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